Dimethylsildenafil

Descripción general

Descripción

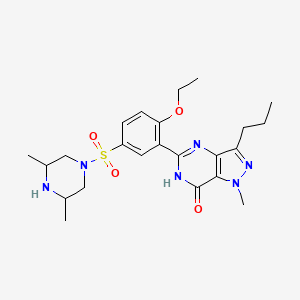

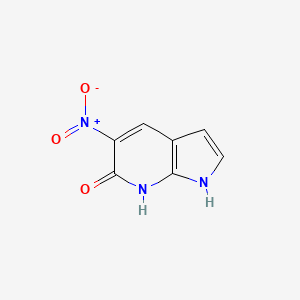

El Dimetilsildenafilo es un derivado del sildenafilo, un conocido inhibidor de la fosfodiesterasa tipo 5 (PDE5)La fórmula molecular del compuesto es C23H32N6O4S, y tiene un peso molecular de 488,6 g/mol .

Mecanismo De Acción

El Dimetilsildenafilo ejerce sus efectos inhibiendo la enzima fosfodiesterasa tipo 5 (PDE5). Esta inhibición conduce a un aumento en los niveles de monofosfato cíclico de guanosina (cGMP), lo que resulta en la relajación de las células del músculo liso y un aumento del flujo sanguíneo. Los objetivos moleculares incluyen la enzima PDE5 y la vía de señalización de cGMP.

Análisis Bioquímico

Biochemical Properties

Dimethylsildenafil plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels within cells. The elevated cGMP levels result in the relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis, facilitating increased blood flow and erection. This compound interacts with PDE5 by binding to its active site, thereby preventing the breakdown of cGMP .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes the production of nitric oxide (NO), which further enhances cGMP levels and vasodilation. In smooth muscle cells, the increased cGMP levels lead to relaxation and reduced contraction. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PDE5 and related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PDE5. By binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP to GMP. This results in sustained high levels of cGMP, which activates protein kinase G (PKG). PKG then phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound maintains its efficacy in vitro and in vivo, with consistent effects on cGMP levels and smooth muscle relaxation. Prolonged exposure may lead to desensitization of the target cells, reducing its effectiveness .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, it effectively increases cGMP levels and promotes vasodilation without significant adverse effects. At higher doses, it can cause toxic effects such as hypotension, tachycardia, and gastrointestinal disturbances. The threshold for these adverse effects varies among different animal species, but it is generally observed that higher doses lead to more pronounced toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by the enzyme cytochrome P450 3A4 (CYP3A4). The primary metabolic pathway involves the N-demethylation of the piperazine ring, resulting in the formation of N-desmethylsildenafil. This metabolite retains some pharmacological activity but is less potent than the parent compound. The metabolism of this compound also involves other minor pathways, including oxidation and conjugation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high PDE5 expression, such as the corpus cavernosum, lungs, and vascular smooth muscle. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on PDE5. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the cell type and metabolic state. The subcellular localization of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, as well as by specific targeting signals and post-translational modifications .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Dimetilsildenafilo se puede sintetizar a través de un proceso de varios pasos que involucra la reacción del sildenafilo con dimetilamina. La ruta sintética generalmente implica:

Material de partida: Sildenafilo.

Reactivo: Dimetilamina.

Condiciones de reacción: La reacción generalmente se lleva a cabo en un solvente orgánico como metanol o etanol, bajo condiciones controladas de temperatura y presión para asegurar que se obtenga el producto deseado.

Métodos de Producción Industrial

En un entorno industrial, la producción de Dimetilsildenafilo implica síntesis a gran escala utilizando reactores automatizados. El proceso incluye:

Manejo de materias primas: El sildenafilo y la dimetilamina se manejan a granel.

Control de la reacción: Los sistemas automatizados controlan los parámetros de la reacción como la temperatura, la presión y el pH.

Purificación: El producto se purifica utilizando técnicas como la cristalización o la cromatografía para lograr altos niveles de pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Dimetilsildenafilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden conducir a la formación de aminas secundarias.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo sulfonilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Productos de oxidación: Sulfoxidos y sulfonas.

Productos de reducción: Aminas secundarias.

Productos de sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El Dimetilsildenafilo tiene varias aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar el comportamiento de los inhibidores de la PDE5.

Biología: Investigado por sus efectos en las vías de señalización celular.

Medicina: Explorado para posibles aplicaciones terapéuticas, particularmente en enfermedades cardiovasculares.

Industria: Utilizado en el desarrollo de nuevos fármacos y procesos químicos.

Comparación Con Compuestos Similares

Compuestos Similares

Sildenafilo: El compuesto padre, ampliamente conocido por su uso en el tratamiento de la disfunción eréctil.

Vardenafilo: Otro inhibidor de la PDE5 con un mecanismo de acción similar.

Tadalafilo: Conocido por su mayor duración de acción en comparación con el sildenafilo.

Unicidad

El Dimetilsildenafilo es único debido a sus modificaciones estructurales específicas, que pueden resultar en diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con otros inhibidores de la PDE5. Estas diferencias pueden influir en su eficacia, duración de acción y posibles efectos secundarios.

Propiedades

IUPAC Name |

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in identifying dimethylsildenafil in complex mixtures like dietary supplements?

A: this compound often appears alongside other closely related phosphodiesterase-type 5 inhibitors (PDE-5), including several isomers, making its identification challenging. [, ] Traditional methods like LC-photodiode array detector analysis struggle to differentiate these compounds. [] This necessitates the development of more sophisticated methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS), ultra-performance liquid chromatography-mass spectrometry (UPLC/MS), ion trap LC/MS/MS (LC/IT-MS/MS), and GC/MS, each offering unique advantages for precise identification and differentiation. [, , ]

Q2: Why is the presence of this compound in dietary supplements a concern?

A: this compound is an analogue of sildenafil, a medication prescribed for erectile dysfunction and a potent and highly selective inhibitor of phosphodiesterase 5. [] Its inclusion in dietary supplements is illegal and raises serious safety concerns as its effects on human health are largely untested. [, , ] Consumers may unknowingly ingest this substance, leading to potential health risks and drug interactions, especially if they are already taking prescribed medications for similar conditions.

Q3: What innovative methods have been developed to detect this compound and its analogues in dietary supplements?

A: Researchers have developed several advanced methods for accurate and rapid detection. High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-Tandem MS) stands out as a particularly effective technique. [, ] This method demonstrates high sensitivity, reproducibility, and specificity, offering significantly faster analysis compared to traditional HPLC/UV methods. [, ] Another approach utilizes High-Performance Thin-Layer Chromatography (HPTLC) combined with scanning densitometry and mass spectrometry for effective screening and identification of this compound and other PDE-5 inhibitors in various products. []

Q4: Can you explain the significance of using Orbitrap-mass spectrometry in the analysis of this compound?

A: Orbitrap-mass spectrometry plays a crucial role in differentiating this compound from its isomers, which is particularly challenging due to their similar structures and properties. [] This high-resolution technique allows for the identification of unique fingerprint fragment ions for each compound, even those with very close chromatographic separation. [] This level of accuracy is essential for ensuring the correct identification of this compound and other related compounds in complex mixtures.

Q5: How do researchers identify unknown PDE-5 analogues like this compound found in illicit products?

A: When encountering potentially new PDE-5 analogues, researchers employ a combination of techniques for structure elucidation. [] This often involves isolation using methods like silica gel column chromatography, followed by comprehensive spectroscopic analysis. [] Techniques like 13C-NMR spectrometry, 1H-NMR spectrometry, high-resolution MS, and X-ray structure determination are crucial for determining the compound's structure and confirming its identity. [, ]

Q6: What are the broader implications of finding this compound and similar compounds in dietary supplements?

A: The presence of this compound and other undeclared pharmaceutical ingredients in dietary supplements underscores the critical need for stricter regulation and quality control measures in the industry. [, , ] This issue highlights the potential dangers of unregulated products and emphasizes the importance of consumer education and awareness regarding the risks associated with such products. The development and implementation of rapid and reliable analytical methods are crucial for protecting public health and ensuring the safety and integrity of dietary supplements.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)

![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)

![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)